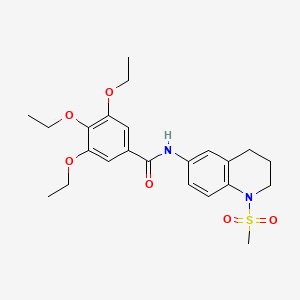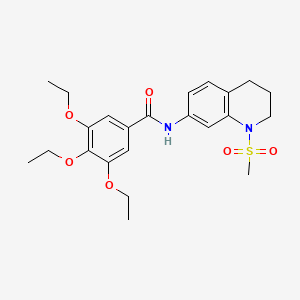![molecular formula C23H29N5O4S B6572541 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide CAS No. 946220-86-6](/img/structure/B6572541.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide is an organic compound known for its intricate structure, which features various functional groups including sulfonamides, ether, and pyrimidine. This compound's specific configuration suggests its potential significance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. Initially, the preparation of intermediate compounds, like dimethylaminopyrimidine and diethoxybenzene, is necessary. The synthesis typically starts with the formation of the dimethylaminopyrimidine ring, which is then coupled with the phenyl component. The final step involves the introduction of the sulfonamide group. Key reagents might include methylating agents and sulfonyl chlorides under controlled temperature conditions to ensure high yields and purity.
Industrial Production Methods: : For large-scale production, the process is optimized to increase efficiency and cost-effectiveness. Continuous flow reactors could be utilized to maintain precise control over reaction parameters, reducing the risk of side reactions and ensuring consistent product quality. Purification methods such as recrystallization and chromatography are essential to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions at the dimethylamino group, potentially forming N-oxides.
Reduction: : Reduction could occur at the pyrimidine ring or the sulfonamide group under suitable conditions.
Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzene ring, especially considering the electron-donating effect of the diethoxy groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Various electrophiles, including halogens or nitro groups, could be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed: : The products formed are highly dependent on the type of reaction. Oxidation might yield N-oxide derivatives, while reduction could produce various amine derivatives. Substitution reactions would result in diverse functionalized compounds on the benzene ring.
Scientific Research Applications
Chemistry: : The compound can serve as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups allow for extensive chemical modifications.
Biology: : In biological research, the compound might be studied for its interaction with biomolecules, such as proteins or nucleic acids
Medicine: : Pharmaceutical research could explore the compound for therapeutic uses, especially in developing drugs with antimicrobial or anticancer properties.
Industry: : The compound might be used in developing advanced materials, such as polymers or dyes, due to its stable sulfonamide linkage and various functional groups.
Mechanism of Action
The precise mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might act by binding to specific molecular targets, thereby inhibiting enzyme activity or interfering with cellular processes. The pyrimidine ring, coupled with the sulfonamide group, suggests interactions with nucleotide-binding sites or other critical biomolecules. Pathways involved could include inhibition of specific enzymes or signaling cascades.
Comparison with Similar Compounds
Similar Compounds: : Other compounds featuring pyrimidine rings and sulfonamide groups include:
Sulfamethoxazole: : A well-known antibiotic.
Trimethoprim: : Often combined with sulfonamides for synergistic effects.
Sulfasalazine: : Used in treating inflammatory diseases.
Uniqueness: : The combination of dimethylamino and diethoxybenzene moieties in this compound sets it apart from more commonly known sulfonamides. This unique structure could confer distinct reactivity and biological activity, offering novel applications in both scientific research and industrial processes.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-6-31-19-12-13-20(32-7-2)21(15-19)33(29,30)27-18-10-8-17(9-11-18)25-23-24-16(3)14-22(26-23)28(4)5/h8-15,27H,6-7H2,1-5H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKARLRZSBEZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6572458.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572474.png)
![3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572489.png)
![3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572496.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572514.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572524.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572525.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572530.png)
![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572537.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B6572543.png)
![4-ethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B6572545.png)
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572558.png)
